A Technical Guide to 1-(difluoromethyl)-4-iodo-1H-pyrazol-5-amine: Synthesis, Properties, and Potential Applications
A Technical Guide to 1-(difluoromethyl)-4-iodo-1H-pyrazol-5-amine: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the novel heterocyclic compound, 1-(difluoromethyl)-4-iodo-1H-pyrazol-5-amine. As a functionalized pyrazole, this molecule holds significant potential in medicinal chemistry and drug discovery, building upon the established bioactivity of the pyrazole scaffold.[1] Due to its novelty, direct experimental data for this specific molecule is limited. Therefore, this guide synthesizes information from closely related analogues and established chemical principles to provide a detailed projection of its chemical structure, physicochemical properties, a plausible synthetic route, and potential applications. This document is intended to serve as a foundational resource for researchers interested in the exploration and utilization of this promising chemical entity.
Introduction: The Significance of Functionalized Pyrazoles
The pyrazole nucleus is a cornerstone in the development of a wide range of pharmaceuticals and agrochemicals, recognized for its metabolic stability and diverse biological activities.[1] The introduction of fluorine-containing substituents, such as the difluoromethyl group, is a well-established strategy in medicinal chemistry to modulate key drug-like properties, including metabolic stability, lipophilicity, and binding affinity.[2] Similarly, the incorporation of a halogen atom, such as iodine, provides a handle for further synthetic transformations, enabling the exploration of a broader chemical space. The 5-amino group is a key pharmacophore, known to participate in crucial hydrogen bonding interactions with biological targets.[3] The unique combination of these three functionalities in 1-(difluoromethyl)-4-iodo-1H-pyrazol-5-amine suggests its potential as a valuable building block for the synthesis of novel bioactive molecules.[4][5]
Chemical Structure and Properties
While a definitive CAS number for 1-(difluoromethyl)-4-iodo-1H-pyrazol-5-amine has not been assigned in major chemical databases, its structure can be confidently predicted. Based on this structure, key properties can be estimated.
Core Structure
The core of the molecule is a pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms. The substituents are arranged as follows:
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1-position: A difluoromethyl group (-CHF₂) is attached to one of the nitrogen atoms.
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4-position: An iodine atom (-I) is attached to a carbon atom of the pyrazole ring.
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5-position: An amine group (-NH₂) is attached to the carbon atom adjacent to the substituted nitrogen.
Caption: Chemical structure of 1-(difluoromethyl)-4-iodo-1H-pyrazol-5-amine.
Physicochemical Properties (Predicted)
The following table summarizes the predicted physicochemical properties of 1-(difluoromethyl)-4-iodo-1H-pyrazol-5-amine, based on the analysis of its constituent functional groups and data from similar molecules.
| Property | Predicted Value | Rationale/Supporting Evidence |
| Molecular Formula | C₄H₄F₂IN₃ | Based on the chemical structure. |
| Molecular Weight | 259.00 g/mol | Calculated from the molecular formula. |
| Appearance | Off-white to light brown solid | Based on the appearance of similar aminopyrazole derivatives. |
| Melting Point | 120-140 °C | Iodinated and aminated pyrazoles are typically solids with moderate melting points. The difluoromethyl group may influence crystal packing. |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, methanol); sparingly soluble in water. | The presence of the amine and difluoromethyl groups may confer some polar character, but the overall molecule is expected to be largely organic-soluble. |
| pKa (amine) | 3-5 | The electron-withdrawing nature of the pyrazole ring, the iodo, and difluoromethyl groups will decrease the basicity of the 5-amino group compared to a simple aniline. |
Proposed Synthetic Pathway
A plausible multi-step synthesis for 1-(difluoromethyl)-4-iodo-1H-pyrazol-5-amine can be designed based on established methodologies for the synthesis of functionalized pyrazoles. The proposed pathway involves the initial formation of a 5-aminopyrazole core, followed by sequential N-difluoromethylation and iodination.
Caption: Proposed synthetic workflow for 1-(difluoromethyl)-4-iodo-1H-pyrazol-5-amine.
Detailed Experimental Protocol
Step 1: Synthesis of 1-(difluoromethyl)-1H-pyrazol-5-amine
This step involves the N-difluoromethylation of a suitable 5-amino-1H-pyrazole precursor. The difluoromethylation can be achieved using various reagents, with chlorodifluoromethane (ClCF₂H) being a common choice.[6]
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Reaction Setup: To a solution of 5-amino-1H-pyrazole (1.0 eq) in a suitable solvent such as dioxane/water is added a phase-transfer catalyst (e.g., triethylbenzylammonium chloride) and a base (e.g., aqueous NaOH).
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Difluoromethylation: Chlorodifluoromethane (ClCF₂H) gas is bubbled through the reaction mixture at an elevated temperature (e.g., 70-80 °C) for several hours.
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Work-up and Purification: After completion of the reaction (monitored by TLC or LC-MS), the mixture is cooled to room temperature and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 1-(difluoromethyl)-1H-pyrazol-5-amine.
Step 2: Iodination of 1-(difluoromethyl)-1H-pyrazol-5-amine
The final step is the regioselective iodination at the 4-position of the pyrazole ring. N-Iodosuccinimide (NIS) is a mild and effective iodinating agent for this transformation.
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Reaction Setup: To a solution of 1-(difluoromethyl)-1H-pyrazol-5-amine (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane is added N-Iodosuccinimide (1.1 eq).
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Iodination: The reaction mixture is stirred at room temperature or slightly elevated temperature until the starting material is consumed (monitored by TLC or LC-MS).
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Work-up and Purification: The reaction mixture is quenched with an aqueous solution of sodium thiosulfate to remove any unreacted iodine. The product is then extracted with an organic solvent, and the organic layer is washed with brine, dried, and concentrated. The final product, 1-(difluoromethyl)-4-iodo-1H-pyrazol-5-amine, is purified by recrystallization or column chromatography.
Potential Applications in Drug Discovery
The unique structural features of 1-(difluoromethyl)-4-iodo-1H-pyrazol-5-amine make it an attractive scaffold for the development of novel therapeutic agents. The 5-aminopyrazole moiety is a known pharmacophore in a variety of biologically active compounds, including kinase inhibitors and anti-inflammatory agents.[4]
Kinase Inhibitors
The 5-aminopyrazole core can act as a hinge-binding motif in many protein kinases, which are critical targets in oncology. The difluoromethyl group can enhance binding affinity and improve metabolic stability, while the iodo group provides a vector for further chemical modifications to explore structure-activity relationships (SAR).
Anti-inflammatory Agents
Substituted pyrazoles have been extensively investigated for their anti-inflammatory properties. The combination of the electron-withdrawing difluoromethyl group and the polar amino group may lead to compounds with potent inhibitory activity against key inflammatory targets.
Agrochemicals
Pyrazole derivatives are also widely used in the agrochemical industry as herbicides, fungicides, and insecticides. The specific substitution pattern of the title compound could lead to the discovery of new crop protection agents with novel modes of action.
Safety and Handling
As with any novel chemical compound, 1-(difluoromethyl)-4-iodo-1H-pyrazol-5-amine should be handled with appropriate safety precautions. While specific toxicity data is unavailable, the following general guidelines should be followed:
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Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
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Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.
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Storage: Store in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents.
For more detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) of structurally related compounds, such as 1-(difluoromethyl)-4-iodo-1H-pyrazole.[7]
Conclusion
1-(difluoromethyl)-4-iodo-1H-pyrazol-5-amine represents a promising, yet underexplored, chemical entity with significant potential in the fields of medicinal chemistry and materials science. This technical guide has provided a comprehensive overview of its predicted structure, properties, a plausible synthetic route, and potential applications. It is our hope that this document will serve as a valuable resource for researchers and stimulate further investigation into this and other novel functionalized pyrazole derivatives.
References
Sources
- 1. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules [scirp.org]
- 2. mdpi.com [mdpi.com]
- 3. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. arkat-usa.org [arkat-usa.org]
- 7. 1-(Difluoromethyl)-4-iodo-1H-pyrazole | 1041205-43-9 [sigmaaldrich.com]
